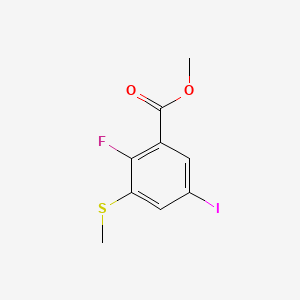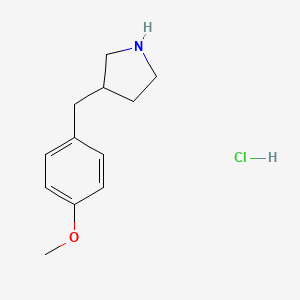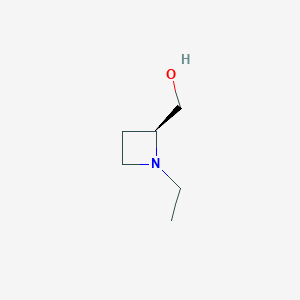
(S)-(1-Ethylazetidin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1-Ethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethyl group attached to the nitrogen atom. The compound also contains a hydroxymethyl group attached to the second carbon of the azetidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Ethylazetidin-2-YL)methanol typically involves the reaction of ethylamine with a suitable azetidinone precursor under controlled conditions. One common method involves the reduction of an azetidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
(S)-1-Benzylazetidin-2-YL)methanol: Similar structure with a benzyl group instead of an ethyl group.
Uniqueness
(S)-(1-Ethylazetidin-2-YL)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
[(2S)-1-ethylazetidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
CFRRLXPXVFVIGU-LURJTMIESA-N |
SMILES isomérico |
CCN1CC[C@H]1CO |
SMILES canónico |
CCN1CCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


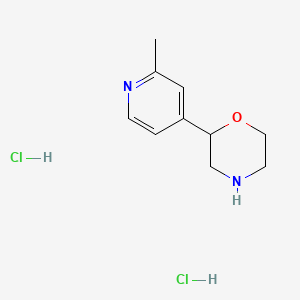

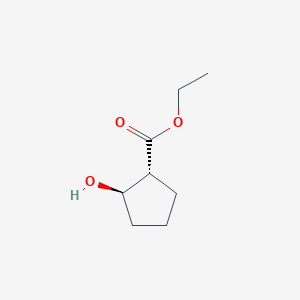
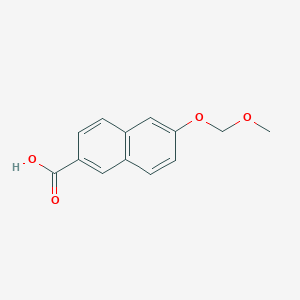
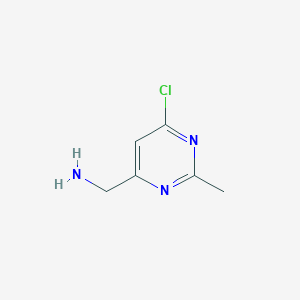
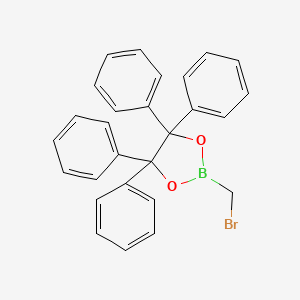
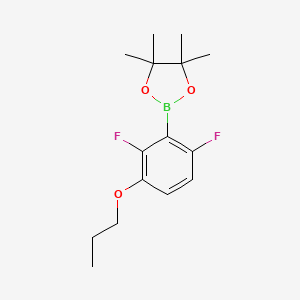

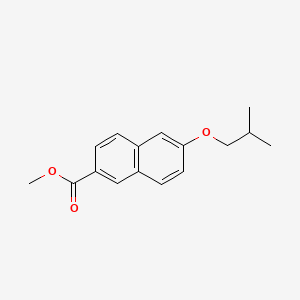
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
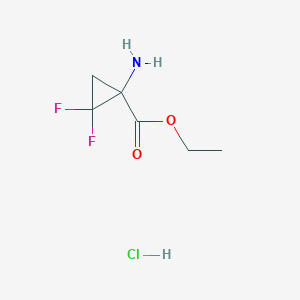
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
